2-[(4-Nitrophenyl)amino]ethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-[(4-Nitrophenyl)amino]ethanol involves several key steps starting from β-phenylethanol, including esterification, nitration, hydrolysis, and reduction. A study by Zhang Wei-xing (2013) detailed a new synthesis process achieving a total yield of 66.4% with high purity, indicating the compound's potential for industrial applications (Zhang Wei-xing, 2013).
Molecular Structure Analysis
The molecular structure of 2-[(4-Nitrophenyl)amino]ethanol and its derivatives has been a subject of interest. Studies involving X-ray diffraction have provided insights into the crystal structures of related compounds, facilitating a deeper understanding of their molecular arrangements and interactions within various matrices (A. Kochetov & L. G. Kuz’mina, 2007).
Chemical Reactions and Properties
2-[(4-Nitrophenyl)amino]ethanol participates in heterocyclization reactions leading to the formation of oxazaheterocycles, showcasing its versatility in chemical synthesis. These reactions, explored by V. Palchikov (2015), underline the compound's utility in generating complex molecular structures with potential applications in material science and pharmaceuticals (V. Palchikov, 2015).
Physical Properties Analysis
The physical properties of 2-[(4-Nitrophenyl)amino]ethanol, such as melting points and solubility, are crucial for its application in various industrial processes. These properties are often determined through systematic studies involving crystallography and solvatochromism, providing essential data for the compound's handling and formulation (L. G. Nandi et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-[(4-Nitrophenyl)amino]ethanol, including reactivity and stability, are influenced by its functional groups and molecular structure. Studies on its reactions with secondary amines and other compounds have shed light on its behavior in synthetic pathways, contributing to the development of new chemical entities and materials (E. Castro et al., 2003).
Scientific Research Applications
Fungicide Research
- Summary of the Application: The compound “2-[(4-Nitrophenyl)amino]ethanol” and its derivatives have been studied for their fungicidal properties. The research focused on the effects of replacing the hydrogen atom in the amino group of the compound with different organic radicals .
- Methods of Application or Experimental Procedures: The toxicity of “2-[(4-Nitrophenyl)amino]ethanol” and synthesized N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide to six species of phytopathogen fungi were tested in the experiment .
- Results or Outcomes: The study found that replacing the hydrogen atom in the amino group by an aldehyde group leads to an increase in fungicidal activity with respect to Rhizoctonia solani and Bipolaris sorokiniana. A replacement of the hydrogen atom by a ketone group increases the inhibitory effect on Sclerotinia sclerotiorum and Venturia inaequalis .
Synthesis of Benzannulated N-Heterocycles
- Summary of the Application: “2-[(4-Nitrophenyl)amino]ethanol” is used to synthesize benzannulated N-heterocycles via palladium-catalyzed domino intermolecular alkylation/intramolecular amination of functionalized aryl iodides and bromoalkylamines .
- Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the exact reaction conditions and the specific aryl iodides and bromoalkylamines used. Typically, this involves mixing the reactants in the presence of a palladium catalyst under controlled conditions .
- Results or Outcomes: The outcome of this reaction is the formation of benzannulated N-heterocycles, which are important structures in many biologically active compounds .
Pharmaceutical Applications
- Summary of the Application: “2-[(4-Nitrophenyl)amino]ethanol” is a versatile compound that has a wide range of applications in the pharmaceutical industry. It is used as an intermediate in the synthesis of various drugs, including anti-cancer, anti-inflammatory, and anti-viral agents .
- Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the exact synthesis route and the specific drugs being synthesized. This typically involves multi-step organic synthesis procedures .
- Results or Outcomes: The outcome of these syntheses is the production of various drugs with potential anti-cancer, anti-inflammatory, and anti-viral properties .
Dye Manufacturing
- Summary of the Application: “2-[(4-Nitrophenyl)amino]ethanol” is used in the manufacturing of dyes. It is a key ingredient in the production of HC Yellow 5, a yellow azo dye .
- Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the exact synthesis route and the specific dyes being synthesized. This typically involves multi-step organic synthesis procedures .
- Results or Outcomes: The outcome of these syntheses is the production of various dyes with potential applications in textiles, plastics, and other industries .
Synthesis of Functionalized Aryl Iodides and Bromoalkylamines
- Summary of the Application: “2-[(4-Nitrophenyl)amino]ethanol” is used to synthesize functionalized aryl iodides and bromoalkylamines via palladium-catalyzed domino intermolecular alkylation/intramolecular amination .
- Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the exact reaction conditions and the specific aryl iodides and bromoalkylamines used. Typically, this involves mixing the reactants in the presence of a palladium catalyst under controlled conditions .
- Results or Outcomes: The outcome of this reaction is the formation of functionalized aryl iodides and bromoalkylamines, which are important structures in many biologically active compounds .
Safety And Hazards
Safety data for “2-[(4-Nitrophenyl)amino]ethanol” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-(4-nitroanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-6-5-9-7-1-3-8(4-2-7)10(12)13/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRLWNAMKBZKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295615 | |
Record name | 2-[(4-nitrophenyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitrophenyl)amino]ethanol | |
CAS RN |
1965-54-4 | |
Record name | 2-(4-Nitroanilino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1965-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-nitrophenyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-NITROANILINO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUX7X35LLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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